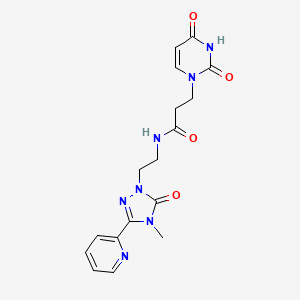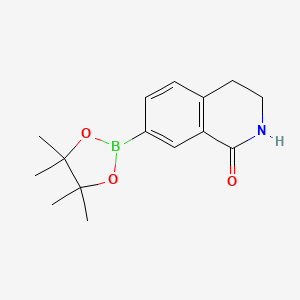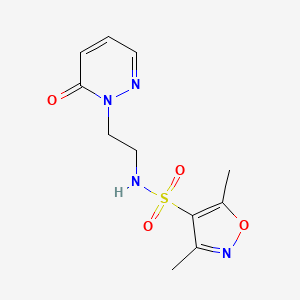
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H19N7O4 and its molecular weight is 385.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the chemical versatility and potential pharmacological applications of compounds structurally related to the one you're interested in, showcasing their significance in developing new therapeutic strategies against cancer and inflammation Rahmouni et al., 2016.
Cyclization Reactions and Enzymatic Activity Enhancement
The work by Abd and Awas (2008) focuses on the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, examining their impact on the reactivity of cellobiase, an enzyme. Such studies are crucial for understanding how structural modifications in heterocyclic compounds can influence enzymatic activities, potentially leading to the development of enzyme modulators or new catalytic processes Abd & Awas, 2008.
Antimicrobial Evaluation of Novel Heterocyclic Compounds
Research by Gomha et al. (2018) on the structural elucidation and antimicrobial evaluation of new triazolopyrimidines and pyridotriazolopyrimidinones highlights the importance of heterocyclic compounds in developing new antimicrobial agents. Their findings suggest that certain derivatives exhibit mild antimicrobial activities, underscoring the potential for such compounds in addressing antibiotic resistance Gomha et al., 2018.
Heterocyclic Synthesis for Potential Antiasthma Agents
Medwid et al. (1990) prepared triazolopyrimidines as potential antiasthma agents, showcasing the therapeutic potential of heterocyclic compounds in respiratory diseases. This research points to the broad applicability of such compounds in medicinal chemistry, especially for conditions lacking effective treatments Medwid et al., 1990.
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O4/c1-22-15(12-4-2-3-7-18-12)21-24(17(22)28)11-8-19-13(25)5-9-23-10-6-14(26)20-16(23)27/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,19,25)(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOCPWSCDUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCN2C=CC(=O)NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2961662.png)


![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate](/img/structure/B2961665.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)
![N-(3-bromophenyl)-2-(2-(4-ethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B2961674.png)


![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)
![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)